molecular formula C14H18N2O2 B061370 Tert-butyl benzylcyanomethylcarbamate CAS No. 194207-87-9

Tert-butyl benzylcyanomethylcarbamate

Cat. No.: B061370
CAS No.: 194207-87-9
M. Wt: 246.3 g/mol
InChI Key: WFDVAVVROGYTHW-UHFFFAOYSA-N
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Description

Tert-butyl benzylcyanomethylcarbamate is a chemical compound with the molecular formula C14H18N2O2. It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl benzylcyanomethylcarbamate can be synthesized from di-tert-butyl dicarbonate and 2-(benzylamino)acetonitrile . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzylcyanomethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl benzylcyanomethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl benzylcyanomethylcarbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine. This property makes it valuable in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Another carbamate derivative used for protecting amines.

    Benzyl carbamate: Similar in structure but lacks the tert-butyl group.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: Used for protecting amines in peptide synthesis.

Uniqueness

Tert-butyl benzylcyanomethylcarbamate is unique due to its combination of the tert-butyl and benzyl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .

Biological Activity

Tert-butyl benzylcyanomethylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a benzyl moiety, and a cyanomethylcarbamate functional group. The unique steric and electronic properties of the tert-butyl group can influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing carbamate structures often exhibit antimicrobial properties. A study focused on various carbamate derivatives, including those similar to this compound, demonstrated significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anti-inflammatory Properties

In vivo studies have shown that certain derivatives of tert-butyl carbamates possess anti-inflammatory effects. For instance, related compounds were tested using the carrageenan-induced rat paw edema model, revealing a percentage inhibition of inflammation ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also exhibit similar anti-inflammatory activity.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer activity of this compound. Preliminary results indicate that this compound can induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) studies highlight that modifications on the benzyl or cyanomethyl groups can enhance cytotoxic effects.

Case Study 1: Synthesis and Evaluation

A series of related compounds were synthesized to evaluate their biological activity comprehensively. The synthesis involved coupling reactions between tert-butyl amines and various substituted aromatic aldehydes under controlled conditions. The resulting compounds were screened for their antimicrobial and anti-inflammatory activities, with several showing promising results in both assays.

CompoundAntimicrobial Activity (Zone of Inhibition)Anti-inflammatory Activity (%)
115 mm50%
220 mm54%
310 mm39%

Case Study 2: In Vivo Efficacy

In another study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Membrane Disruption : The amphipathic nature of the compound allows it to interact with lipid membranes, leading to increased permeability and cell death in microbial cells.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Properties

IUPAC Name

tert-butyl N-benzyl-N-(cyanomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDVAVVROGYTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571771
Record name tert-Butyl benzyl(cyanomethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194207-87-9
Record name tert-Butyl benzyl(cyanomethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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